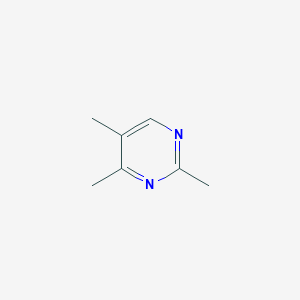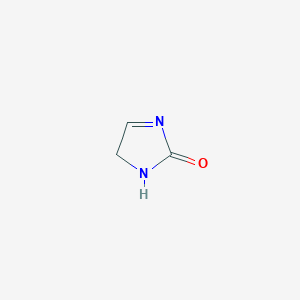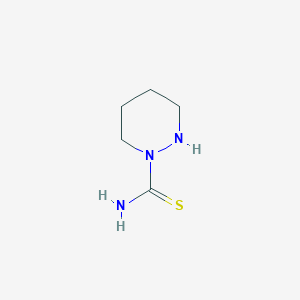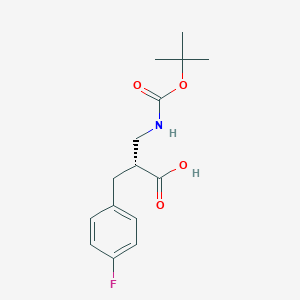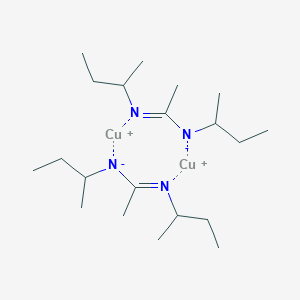
(N,n-di-sec-butylacetamidinato)copper(i)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(N,n-di-sec-butylacetamidinato)copper(i) is an organometallic compound with the chemical formula C20H42Cu2N4. It is a copper complex that is often used in various chemical processes due to its unique properties. The compound is known for its stability and ability to act as a precursor in the deposition of copper films.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (N,n-di-sec-butylacetamidinato)copper(i) typically involves the following steps:
Formation of N,n-di-sec-butylacetamidine: This is achieved by reacting di-sec-butylamine with an amide in an organic solvent such as chloroform.
Reaction with Copper(I) Salt: The N,n-di-sec-butylacetamidine is then reacted with a copper(I) salt, such as copper(I) chloride, under an inert atmosphere to form (N,n-di-sec-butylacetamidinato)copper(i).
Industrial Production Methods
Industrial production methods for (N,n-di-sec-butylacetamidinato)copper(i) are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(N,n-di-sec-butylacetamidinato)copper(i) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can be reduced back to copper(0) under certain conditions.
Substitution: The ligands in the compound can be substituted with other ligands to form different copper complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.
Substitution: Ligand exchange reactions often involve the use of other amines or phosphines under controlled conditions.
Major Products
The major products formed from these reactions include various copper complexes, such as copper(II) acetates, copper(0) nanoparticles, and substituted copper(I) complexes .
Wissenschaftliche Forschungsanwendungen
(N,n-di-sec-butylacetamidinato)copper(i) has several scientific research applications:
Chemical Vapor Deposition (CVD): The compound is used as a precursor for the deposition of copper films in the semiconductor industry.
Electrochemical Applications:
Wirkmechanismus
The mechanism of action of (N,n-di-sec-butylacetamidinato)copper(i) involves the coordination of the copper center with the nitrogen atoms of the acetamidine ligands. This coordination stabilizes the copper(I) oxidation state and facilitates various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or film deposition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(I) bis(2,2,6,6-tetramethyl-3,5-heptanedionate): Another copper(I) complex used in similar applications.
Copper(I) hexafluoroacetylacetonate: Known for its use in CVD processes.
Copper(I) chloride: A simpler copper(I) compound used in various chemical reactions.
Uniqueness
(N,n-di-sec-butylacetamidinato)copper(i) is unique due to its stability and ability to form strong coordination bonds with nitrogen ligands. This makes it particularly useful in applications requiring high thermal stability and precise control over copper deposition .
Eigenschaften
Molekularformel |
C20H42Cu2N4 |
|---|---|
Molekulargewicht |
465.7 g/mol |
IUPAC-Name |
butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide;copper(1+) |
InChI |
InChI=1S/2C10H21N2.2Cu/c2*1-6-8(3)11-10(5)12-9(4)7-2;;/h2*8-9H,6-7H2,1-5H3;;/q2*-1;2*+1 |
InChI-Schlüssel |
RUUJZWYITYFKCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)[N-]C(=NC(C)CC)C.CCC(C)[N-]C(=NC(C)CC)C.[Cu+].[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




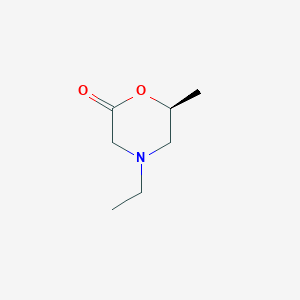

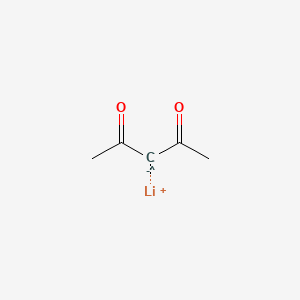
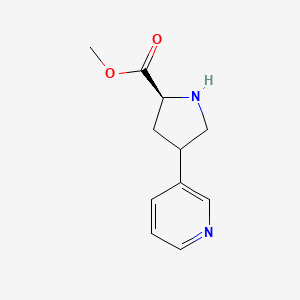
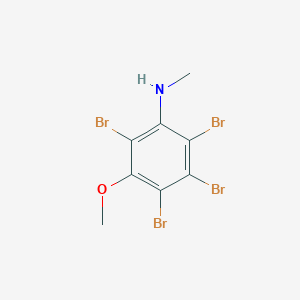
![Furo[2,3-D]pyrimidine-2,4-diamine](/img/structure/B13102474.png)
